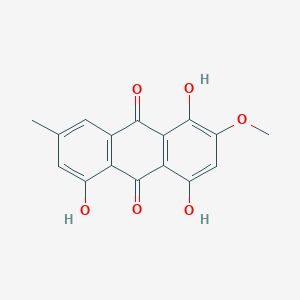

Xanthorin

Beschreibung

1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione has been reported in Cortinarius persplendidus, Berchemia floribunda, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4,5-trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-6-3-7-11(8(17)4-6)16(21)12-9(18)5-10(22-2)15(20)13(12)14(7)19/h3-5,17-18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLRIXZGBQOFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498507 | |

| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17526-15-7 | |

| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17526-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Xanthorin Biosynthesis Pathway in Xanthoria parietina: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of xanthorins, a class of anthraquinone (B42736) pigments, in the lichen-forming fungus Xanthoria parietina. The primary xanthorin, parietin, is a well-known secondary metabolite responsible for the vibrant orange-yellow color of the lichen and plays a crucial role in protecting the photosynthetic partner from UV radiation. Understanding its biosynthetic pathway is of significant interest for natural product synthesis, drug discovery, and biotechnological applications.

The Putative this compound (Parietin) Biosynthesis Pathway

The biosynthesis of parietin in Xanthoria parietina is initiated through the polyketide pathway, a common route for the synthesis of aromatic secondary metabolites in fungi. A putative biosynthetic gene cluster (BGC) responsible for parietin production has been identified through genomic and transcriptomic analyses.[1] This cluster contains the core enzyme, a Type I non-reducing polyketide synthase (NR-PKS), along with genes encoding for tailoring enzymes that modify the polyketide backbone to form the final anthraquinone structure.[1][2]

The proposed pathway begins with the iterative condensation of acetyl-CoA and malonyl-CoA units by the NR-PKS to form a linear polyketide chain. This is followed by a series of cyclization, aromatization, and modification reactions catalyzed by tailoring enzymes, likely including cyclases, aromatases, oxygenases, and methyltransferases, to yield parietin and other related xanthorins like fallacinal (B1257416), fallacinol, and emodin.[3][4] The synthesis of these anthraquinones is closely linked to the symbiotic relationship, with photosynthates like ribitol (B610474) from the algal partner enhancing their production.[3]

Proposed Enzymatic Steps:

-

Polyketide Chain Assembly: A Type I NR-PKS catalyzes the condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide intermediate.

-

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization reactions, likely facilitated by a cyclase and an aromatase, to form an anthrone (B1665570) scaffold.

-

Oxidation: A monooxygenase or a similar oxidase introduces hydroxyl groups at specific positions on the anthrone ring, a critical step in forming the anthraquinone core.

-

Methylation: An O-methyltransferase catalyzes the transfer of a methyl group to one of the hydroxyl groups, a key step in the formation of physcion (B1677767) (parietin).

-

Further Modifications: Other tailoring enzymes may be involved in the production of minor xanthorins found in Xanthoria parietina, such as fallacinal and fallacinol, through additional hydroxylation or oxidation steps.[3]

The entire biosynthetic gene cluster for parietin is upregulated in the lichen thallus compared to the axenically grown mycobiont, indicating that the symbiotic state is a key trigger for the production of these protective pigments.[1]

Caption: Workflow for the axenic culture of the Xanthoria parietina mycobiont.

Extraction and HPLC-DAD Quantification of Xanthorins

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the separation and quantification of xanthorins.

Protocol:

-

Extraction:

-

Dry the lichen material and grind it into a fine powder.

-

Suspend a known weight of the powdered lichen (e.g., 1.5 g) in a suitable solvent such as methanol (B129727) or acetone (B3395972) (e.g., 15 mL). [5] * Extract the metabolites by incubation (e.g., 45 minutes at 37°C) with agitation or sonication. [5] * Centrifuge the mixture to pellet the solid material and collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

-

-

HPLC-DAD Analysis:

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is suitable for separation. [6] * Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., 0.2% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. [7] * Detection: Monitor the elution profile using a DAD at wavelengths relevant for anthraquinones (e.g., 280 nm and 430 nm for parietin).

-

Quantification: Prepare a calibration curve using a pure standard of parietin of known concentrations. Calculate the concentration of parietin in the samples by comparing the peak areas to the calibration curve.

-

dot

Caption: Workflow for extraction and HPLC-DAD quantification of xanthorins.

Heterologous Expression of the this compound Biosynthesis Genes

Heterologous expression of the putative biosynthetic genes in a model fungal host, such as Aspergillus oryzae or Aspergillus nidulans, is a powerful technique to confirm gene function and characterize the enzymatic products.

Protocol:

-

Gene Amplification and Cloning:

-

Isolate total RNA from X. parietina and synthesize cDNA.

-

Amplify the full-length coding sequences of the target genes (e.g., the NR-PKS) from the cDNA using high-fidelity PCR.

-

Clone the amplified genes into a suitable fungal expression vector under the control of a strong, inducible or constitutive promoter.

-

-

Fungal Transformation:

-

Transform the expression constructs into a suitable fungal host strain (e.g., Aspergillus oryzae) using established protocols, such as protoplast transformation.

-

Select for transformants using an appropriate marker.

-

-

Expression and Metabolite Analysis:

-

Culture the transformed fungal strains under conditions that induce gene expression.

-

After a suitable incubation period, extract the secondary metabolites from the culture medium and/or mycelia.

-

Analyze the extracts using HPLC-DAD and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the products of the heterologously expressed genes. Compare the retention times and mass spectra with authentic standards of the expected intermediates and final products.

-

Future Directions

The study of the this compound biosynthesis pathway in Xanthoria parietina is an active area of research. Future work should focus on:

-

Functional Characterization of Tailoring Enzymes: Elucidating the specific roles of the other enzymes in the putative BGC through heterologous co-expression and in vitro enzymatic assays.

-

Quantitative Gene Expression Analysis: Performing detailed qPCR or RNA-seq analysis to quantify the expression levels of the biosynthetic genes under different environmental conditions (e.g., varying light intensity and UV exposure).

-

Enzyme Kinetics: Purifying the biosynthetic enzymes and determining their kinetic parameters to understand the efficiency and regulation of the pathway.

-

Regulatory Network Analysis: Identifying the transcription factors and signaling pathways that control the expression of the this compound BGC in response to symbiotic and environmental cues.

This technical guide provides a foundation for researchers entering the field of lichen secondary metabolite biosynthesis and highlights the key areas where further investigation is needed to fully unravel the intricacies of this compound production in Xanthoria parietina.

References

A Technical Guide to the Biological Activity of Parietin (ex Xanthoria sp.)

Executive Summary

Parietin, a vibrant orange anthraquinone (B42736), is the principal secondary metabolite of lichens belonging to the Xanthoria genus. Historically used in traditional medicine, recent scientific investigation has unveiled its significant biological activities, positioning it as a compound of interest for modern drug development. This document provides a comprehensive technical overview of the biological activities of Parietin, with a focus on its antioxidant, enzyme inhibitory, antimicrobial, and anticancer properties. Quantitative data from key studies are presented in structured tables, detailed experimental protocols are provided for reproducibility, and critical molecular pathways are visualized to elucidate its mechanisms of action.

Antioxidant Activity

Parietin, and the Xanthoria extracts rich in it, demonstrate pronounced antioxidant potential through various mechanisms, including radical scavenging and reducing power. The antioxidant capacity is a cornerstone of its protective effects against oxidative stress-related pathologies.

Quantitative Antioxidant Data

The following table summarizes the antioxidant activities of methanolic extracts from different Xanthoria species, where Parietin is the dominant phenolic compound (≥90%).[1]

| Assay Type | Xanthoria candelaria | Xanthoria elegans | Xanthoria parietina | Units |

| FCR (Total Phenolics) | 38 | 33 | 35 | mg GAE/g extract |

| FRAP (Ferric Reducing) | 815 | 511 | 622 | µmol Fe²⁺/g extract |

| ORAC (Oxygen Radical Absorbance) | 1355 | 1032 | 1188 | µmol TE/g extract |

| DPPH Radical Scavenging (IC₅₀) | 1.1 | 2.7 | 2.5 | mg/mL |

| ABTS Radical Scavenging (IC₅₀) | 2.0 | 2.3 | 2.2 | mg/mL |

| CUPRAC (Cupric Reducing) (IC₅₀) | 0.7 | 1.2 | 1.0 | mg/mL |

| Metal Chelation (IC₅₀) | 1.3 | 2.3 | 2.1 | mg/mL |

| Data sourced from studies on Turkish Xanthoria lichens.[1][2] |

Experimental Protocols: Antioxidant Assays

1.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the capacity of a compound to scavenge the stable DPPH free radical.

-

A stock solution of DPPH (e.g., 0.1 mM in methanol) is prepared.

-

Various concentrations of the test compound (Parietin or extract) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured spectrophotometrically at approximately 517 nm.

-

The percentage of scavenging activity is calculated relative to a control (DPPH solution without the sample). The IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, is then determined.

1.2.2 Ferric Reducing Antioxidant Power (FRAP) Assay This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

A small volume of the sample is mixed with the FRAP reagent.

-

The mixture is incubated at 37°C for 30 minutes.

-

The formation of a blue-colored ferrous-TPTZ complex is measured by reading the absorbance at 593 nm.

-

The results are expressed as µmol of Fe²⁺ equivalents per gram of extract.

Enzyme Inhibitory Activity

Parietin demonstrates significant inhibitory effects on a range of clinically relevant enzymes, suggesting its potential in treating metabolic disorders and neurodegenerative diseases.

Quantitative Enzyme Inhibition Data

The table below presents the half-maximal inhibitory concentrations (IC₅₀) of Xanthoria extracts against several key enzymes.

| Target Enzyme | Xanthoria candelaria (IC₅₀) | Xanthoria elegans (IC₅₀) | Xanthoria parietina (IC₅₀) | Units |

| Acetylcholinesterase | 0.75 | 0.50 | 0.65 | mg/mL |

| Butyrylcholinesterase | 1.1 | 0.7 | 0.9 | mg/mL |

| Tyrosinase | 0.7 | 0.6 | 0.65 | mg/mL |

| α-Amylase | >2 | >2 | 1.7 | mg/mL |

| α-Glucosidase | 3.0 | 0.6 | 0.8 | mg/mL |

| Lipase (B570770) | 55 | 79 | 68 | µg/mL |

| Data sourced from studies on Turkish Xanthoria lichens.[1][2] |

Experimental Protocols: Enzyme Inhibition Assays

2.2.1 Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

The reaction mixture contains phosphate (B84403) buffer (e.g., 50 mM, pH 8.0), DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)), and the test sample.

-

The enzyme (AChE) is added to the mixture and incubated for 15 minutes.

-

The substrate, Acetylthiocholine iodide (ATCI), is added to initiate the reaction.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

-

The absorbance is monitored spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

2.2.2 Pancreatic Lipase Inhibition Assay

-

The assay is typically performed using p-nitrophenyl butyrate (B1204436) (p-NPB) as the substrate.

-

Porcine pancreatic lipase is pre-incubated with various concentrations of the test compound in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

The substrate p-NPB is added to start the reaction.

-

The enzymatic hydrolysis of p-NPB releases p-nitrophenol, a yellow product.

-

The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 405 nm.

-

The IC₅₀ value is calculated by comparing the enzyme activity with and without the inhibitor.

Antimicrobial Activity

Both crude extracts of Xanthoria parietina and isolated Parietin exhibit potent antibacterial and antifungal properties, particularly against Gram-positive bacteria.

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Xanthoria parietina acetone (B3395972) extract (AE) and pure Parietin are summarized below.

| Microorganism | Strain Type | AE MIC (µg/mL) | Parietin MIC (µg/mL) |

| Bacteria | |||

| Staphylococcus aureus | Standard (ATCC) | 7.8 | 7.8 |

| Staphylococcus aureus | Clinical Isolate | 15.6 | 15.6 |

| Bacillus cereus | Standard (ATCC) | 15.6 | 15.6 |

| Bacillus subtilis | Standard (ATCC) | 15.6 | 15.6 |

| Enterococcus faecalis | Clinical Isolate | 31.3 | 31.3 |

| Escherichia coli | Standard (ATCC) | 62.5 | 62.5 |

| Pseudomonas aeruginosa | Standard (ATCC) | 62.5 | 62.5 |

| Fungi | |||

| Rhizoctonia solani | Plant Pathogen | 50.0 | 31.3 |

| Botrytis cinerea | Plant Pathogen | >100 | 62.5 |

| Candida albicans | Clinical Isolate | >100 | 62.5 |

| Data sourced from Basile et al., 2015.[3] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

A two-fold serial dilution of the test compound (Parietin or extract) is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

-

Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Positive (microbes with no inhibitor) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer and Antiproliferative Activity

One of the most significant biological activities of Parietin is its ability to inhibit the proliferation of cancer cells and induce apoptosis.[3][4] This activity is mediated through the modulation of key signaling pathways involved in cell cycle regulation and programmed cell death.

Quantitative Anticancer Data

While specific IC₅₀ values for pure Parietin against a wide range of cell lines are still being elucidated, studies on related anthraquinones and extracts rich in Parietin show potent activity. For instance, the anthraquinone emodin, structurally similar to Parietin, exhibits high cytotoxicity against HepG2 and A549 cancer cell lines with IC₅₀ values of 13.72 ± 0.48 and 18.33 ± 0.10 µg/mL, respectively.[5] Acetone extracts of Xanthoria parietina have been shown to strongly inhibit proliferation in human breast cancer cells.[3]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.

-

Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (Parietin) and incubated for a specified period (e.g., 24, 48, or 72 hours).[6][7]

-

After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 3-4 hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured on a microplate reader at approximately 570 nm.

-

Cell viability is expressed as a percentage relative to untreated control cells, and the IC₅₀ value is calculated.

Mechanism of Action: Modulation of Apoptotic and Cell Cycle Pathways

Parietin induces apoptosis in cancer cells through a dual mechanism, activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. It also modulates the expression of genes that regulate the cell cycle, leading to cell cycle arrest.[3][4]

Caption: Signaling pathways modulated by Parietin to induce cell cycle arrest and apoptosis in cancer cells.

The diagram above illustrates how Parietin exerts its anticancer effects. It upregulates tumor suppressor genes like p16 and p27 while downregulating cell cycle progressors like Cyclin D1 and Cyclin A, leading to cell cycle arrest.[3] Concurrently, it activates both major apoptotic pathways. It modulates the TRAIL receptor in the extrinsic pathway and, in the intrinsic pathway, it downregulates the anti-apoptotic protein Bcl-2 and promotes the phosphorylation of the pro-apoptotic protein BAD, culminating in caspase activation and programmed cell death.[3][4]

Caption: A generalized experimental workflow for screening and quantifying the biological activity of Parietin.

Conclusion

Parietin, the signature anthraquinone of Xanthoria lichens, exhibits a remarkable spectrum of biological activities. Its potent antioxidant, broad-spectrum enzyme inhibitory, effective antimicrobial, and targeted anticancer properties make it a highly promising candidate for further investigation in drug discovery and development. The data compiled in this guide underscore the need for advanced preclinical and clinical studies to fully harness the therapeutic potential of this natural compound. The detailed protocols and pathway visualizations provided herein serve as a foundational resource for researchers dedicated to exploring the pharmacological applications of Parietin.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic activity of extracts and crude saponins from Zanthoxylum armatum DC. against human breast (MCF-7, MDA-MB-468) and colorectal (Caco-2) cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antifungal Mechanism of Action of Compounds from Xanthoria Species and the Structurally Similar Xanthorrhizol

Disclaimer: The term "Xanthorin" does not correspond to a well-documented, specific antifungal compound in the scientific literature. This guide addresses the antifungal mechanisms of parietin , the major secondary metabolite of the lichen Xanthoria parietina, and xanthorrhizol (B41262) , a compound with a similar name and significant antifungal properties. It is presumed that the query refers to one or both of these compounds.

Executive Summary

Fungal infections pose a significant threat to public health, necessitating the discovery and development of novel antifungal agents. Natural products are a promising source of such compounds. This technical guide provides a comprehensive overview of the antifungal mechanism of action of parietin, derived from the lichen Xanthoria parietina, and xanthorrhizol, a sesquiterpenoid from Curcuma xanthorrhiza. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the current understanding of how these compounds exert their effects on fungal cells. The guide summarizes quantitative antifungal activity, details key experimental methodologies, and visualizes the proposed molecular pathways and experimental workflows.

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, underscores the urgent need for new therapeutic strategies. Lichens and medicinal plants have long been recognized as rich sources of bioactive secondary metabolites with diverse pharmacological activities. Xanthoria parietina, a common lichen, produces the anthraquinone (B42736) parietin, which has demonstrated notable antifungal properties. Similarly, xanthorrhizol, a key bioactive component of Javanese turmeric, exhibits a broad spectrum of antimicrobial activities, including potent effects against pathogenic fungi. This guide delves into the molecular mechanisms by which these compounds inhibit fungal growth, focusing on their impact on cellular integrity and signaling pathways.

Quantitative Data on Antifungal Activity

The in vitro antifungal efficacy of parietin and xanthorrhizol has been quantified against a range of fungal pathogens. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters to assess antifungal potency.

Parietin Antifungal Activity

| Fungal Species | MIC (µg/mL) | Reference |

| Rhizoctonia solani | 31.3 | [1] |

| Botrytis cinerea | 62.5 | [1] |

| Candida albicans (clinical isolate) | 62.5 | [1] |

Xanthorrhizol Antifungal Activity

| Fungal Species | MIC Range (µg/mL) | MFC (µg/mL) | Reference |

| Aspergillus flavus | 2.0 | 4.0 | [2] |

| Aspergillus fumigatus | 2.0 | 4.0 | [2] |

| Aspergillus niger | 2.0 | 4.0 | [2] |

| Fusarium oxysporum | 4.0 | 8.0 | [2] |

| Rhizopus oryzae | 1.0 | 2.0 | [2] |

| Trichophyton mentagrophytes | 1.0 | 2.0 | [2] |

| Candida albicans | 1.0 - 15.0 | 20.0 | [2] |

| Candida glabrata | 1.0 - 10.0 | 15.0 | [2] |

| Candida guilliermondii | 2.0 - 8.0 | 12.5 | [2] |

| Candida krusei | 2.5 - 7.5 | 10.0 | [2] |

| Candida parapsilosis | 2.5 - 25.0 | 30.0 | [2] |

| Candida tropicalis | 2.0 - 8.0 | 10.0 | [2] |

Mechanism of Action

Parietin: Photodynamic Inactivation of Fungal Cells

The primary antifungal mechanism of parietin is attributed to its activity as a photosensitizer.[3][4] When exposed to light, particularly blue light, parietin generates reactive oxygen species (ROS), which are highly toxic to fungal cells.[3]

-

ROS Generation: Upon photoexcitation, parietin can induce both Type I and Type II photodynamic reactions. The Type I mechanism leads to the formation of superoxide (B77818) anions (O₂•⁻), while the Type II mechanism produces singlet oxygen (¹O₂).[3][4] Studies on Candida tropicalis biofilms have indicated that the superoxide anion is the predominant ROS involved in the antifungal effect.[3][4]

-

Oxidative Stress and Cellular Damage: The overproduction of ROS induces a state of severe oxidative stress within the fungal cell. This leads to widespread damage to cellular components, including lipid peroxidation of the cell membrane, protein oxidation, and DNA damage.[3]

-

Induction of Apoptosis: The accumulation of ROS can trigger the intrinsic apoptotic pathway.[5] This involves the mitochondria, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activate caspases, a family of proteases that execute programmed cell death.[5][6]

Caption: Proposed photodynamic mechanism of parietin in fungal cells.

Xanthorrhizol: Disruption of Cell Membrane and Induction of Stress Signaling

Xanthorrhizol's antifungal activity is primarily associated with its ability to compromise the fungal cell membrane.[7]

-

Membrane Disruption: As a hydrophobic molecule, xanthorrhizol is thought to penetrate the fungal cell wall and intercalate into the lipid bilayer of the plasma membrane.[8] This disrupts membrane fluidity and integrity, leading to increased permeability and leakage of intracellular components.[7] Scanning electron microscopy studies have revealed significant morphological changes in Candida species treated with xanthorrhizol, including deformation, protrusions, and a wrinkled cell surface.[7]

-

Induction of Cell Wall Integrity Pathway: Damage to the cell membrane and cell wall triggers compensatory stress responses. The Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi, is likely activated.[9][10] This pathway, often mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade, attempts to remodel the cell wall to counteract the damage.[10][11] However, sustained stress from xanthorrhizol can overwhelm these repair mechanisms.

-

Synergistic Effects: Xanthorrhizol has demonstrated synergistic effects when combined with conventional antifungal drugs like ketoconazole (B1673606) and amphotericin B. This suggests that by disrupting the cell membrane, xanthorrhizol may facilitate the entry and action of other antifungal agents.

References

- 1. Antiproliferative, Antibacterial and Antifungal Activity of the Lichen Xanthoria parietina and Its Secondary Metabolite Parietin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro anticandidal activity of xanthorrhizol isolated from Curcuma xanthorrhiza Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Natural Anthraquinone Parietin Inactivates Candida tropicalis Biofilm by Photodynamic Mechanisms | MDPI [mdpi.com]

- 4. The Natural Anthraquinone Parietin Inactivates Candida tropicalis Biofilm by Photodynamic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Combined xanthorrhizol-curcumin exhibits synergistic growth inhibitory activity via apoptosis induction in human breast cancer cells MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xanthorrhizol: a review of its pharmacological activities and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Xanthorin and its Analogs: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Xanthorin and its closely related, and more commonly studied, analogs, Xanthatin (B112334) and Xanthorrhizol. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for solubility data, experimental protocols, and insights into their biological activities.

Executive Summary

Understanding the solubility of a compound is a critical first step in preclinical research and drug development. This guide focuses on this compound, a term that appears to be less common in recent scientific literature, and its more extensively researched analogs: Xanthatin, a sesquiterpene lactone, and Xanthorrhizol, a sesquiterpenoid. Both compounds have garnered significant interest for their potential therapeutic properties. This document provides quantitative solubility data for Xanthatin and Xanthorrhizol in dimethyl sulfoxide (B87167) (DMSO) and qualitative information for other solvents, including acetone. Furthermore, it outlines a standard experimental protocol for determining solubility and visualizes the key signaling pathways influenced by these compounds, providing a comprehensive resource for researchers.

Nomenclature Clarification: this compound, Xanthatin, and Xanthorrhizol

Initial searches for "this compound" yield limited specific data. The scientific literature predominantly focuses on two distinct, yet related, compounds:

-

Xanthatin: A sesquiterpene lactone primarily isolated from plants of the Xanthium genus.

-

Xanthorrhizol: A sesquiterpenoid phenol (B47542) found in the rhizome of Curcuma xanthorrhiza.

Given the prevalence of data for Xanthatin and Xanthorrhizol, this guide will focus on these two compounds as likely subjects of interest for researchers investigating "this compound."

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for Xanthatin and Xanthorrhizol in key laboratory solvents.

Table 1: Solubility of Xanthatin

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 49 mg/mL (198.94 mM)[1] | A second source reports a solubility of 2 mg/mL, suggesting that solubility may be concentration-dependent or influenced by experimental conditions. Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |

| Acetone | Soluble[2] | Quantitative data is not readily available in the reviewed literature. |

| Chloroform | Soluble[2] | Quantitative data is not readily available. |

| Dichloromethane | Soluble[2] | Quantitative data is not readily available. |

| Methanol | Soluble[2] | Quantitative data is not readily available. |

| Water | Slightly soluble in cold water[2] | Quantitative data is not readily available. |

Table 2: Solubility of Xanthorrhizol

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 2.19 mg/mL (10.03 mM)[3] | Sonication is recommended to aid dissolution.[3] |

| Ethanol (B145695) | Soluble[4] | Supplied as a solution in ethanol, indicating good solubility. To change the solvent, ethanol can be evaporated under a gentle stream of nitrogen.[4] |

| Water | Slightly soluble[4] | Quantitative data is not readily available. |

| Acetone | No specific data found | - |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of sesquiterpenoids like Xanthatin and Xanthorrhizol, based on established methodologies such as the shake-flask method.[5][6][7]

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

Compound of interest (e.g., Xanthatin or Xanthorrhizol)

-

High-purity solvent (e.g., DMSO, acetone)

-

Analytical balance

-

Vortex mixer

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the standard calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL) by multiplying the measured concentration of the diluted sample by the dilution factor.

Below is a workflow diagram for this experimental protocol.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Optimization of xanthatin extraction from Xanthium spinosum L. and its cytotoxic, anti-angiogenesis and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthorrhizol | Antibacterial | TargetMol [targetmol.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Guardian Pigment: Xanthorin's Critical Role in Shielding Lichens from UV Radiation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lichens, symbiotic organisms thriving in some of the most UV-intense environments on Earth, possess a sophisticated arsenal (B13267) of protective mechanisms against solar radiation. Central to this defense is the production of secondary metabolites, particularly xanthones like parietin, which function as potent UV-screening compounds. This technical guide delves into the ecological significance of xanthorin and its derivatives in the photoprotection of lichens. It provides a comprehensive overview of the quantitative data supporting this role, detailed experimental protocols for the extraction, quantification, and assessment of these compounds, and a proposed signaling pathway for their UV-induced biosynthesis. This document is intended to be a valuable resource for researchers in lichenology, natural product chemistry, and drug development, offering insights into the robust photoprotective strategies evolved in these unique symbiotic systems.

Introduction: The Challenge of UV Radiation for Lichens

Lichens, composite organisms arising from the symbiotic association of a fungus (mycobiont) and one or more photosynthetic partners (photobiont), are frequently exposed to high levels of ultraviolet (UV) radiation in their natural habitats, such as alpine regions and exposed rock surfaces. UV radiation, particularly UV-B (280-315 nm), can inflict significant damage on biological systems by inducing the formation of reactive oxygen species (ROS), causing DNA lesions, and impairing photosynthetic efficiency.[1][2] To counteract these detrimental effects, lichens have evolved a variety of protective strategies, including the synthesis of UV-absorbing secondary metabolites.[3][4] Among these, the yellow-orange cortical pigment parietin, a member of the this compound class of compounds, has been identified as a key player in UV protection.[5][6]

Quantitative Analysis of this compound's Photoprotective Properties

The photoprotective role of this compound is substantiated by a growing body of quantitative evidence. Spectrophotometric analyses have precisely characterized its UV-absorbing capabilities, while induction studies have demonstrated its dynamic response to UV exposure.

UV Absorption Spectra of Parietin

Parietin exhibits strong absorption in the UV-B and blue light regions of the electromagnetic spectrum, which are the most damaging wavelengths for biological tissues.[5][6] The specific absorption maxima can vary slightly depending on the solvent used for extraction and analysis.

Table 1: UV-Visible Absorption Maxima of Parietin in Different Solvents

| Solvent | UV-B Absorption Maxima (nm) | Blue Light Absorption Maxima (nm) | Reference(s) |

| Ethanol (B145695) | 286 | 434 | [1] |

| Acetone (B3395972) | Not specified in the provided context | 434 | [1] |

UV-B Induced Synthesis of Parietin

The production of parietin is not static; it is a dynamic process that responds to environmental cues, most notably UV-B radiation. Studies on the lichen Xanthoria parietina have shown that the synthesis of parietin is significantly induced upon exposure to UV-B light.[7]

Table 2: Rate of Parietin Resynthesis in Xanthoria parietina after UV-B Induction

| UV-B Irradiance (W m⁻²) | Rate of Parietin Resynthesis (mg m⁻² d⁻¹) | Experimental Conditions | Reference(s) |

| 0.75 | 106 | 14-day period at 220 µmol m⁻² s⁻¹ PAR | [7] |

| 1.8 | Linearly increased with log-transformed UV-B dose | Not specified | [7] |

Correlation between Parietin Concentration and UV-B Tolerance

A direct correlation has been established between the concentration of parietin in the lichen cortex and its ability to withstand UV-B stress. This is often assessed by measuring the photochemical efficiency of photosystem II (PSII) using chlorophyll (B73375) fluorescence, where a decrease in the Fv/Fm ratio indicates photoinhibition.

Table 3: Relationship between Parietin Content and UV-B Susceptibility in Xanthoria parietina

| Parietin Content | UV-B Susceptibility (reduction in PSII efficiency) | Key Finding | Reference(s) |

| Increasing | Highly significant decrease | A higher concentration of parietin provides greater protection to the photosynthetic apparatus. | [5] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and assessment of the photoprotective effects of this compound from lichens.

Protocol for Acetone Extraction of Parietin from Xanthoria parietina

This protocol describes a standard method for the extraction of parietin from the lichen Xanthoria parietina using acetone, a common solvent for lichen secondary metabolites.

Materials:

-

Air-dried thalli of Xanthoria parietina

-

Acetone (analytical grade)

-

Mortar and pestle or a laboratory mill

-

Filter paper (Whatman No. 1 or equivalent)

-

Funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator (optional)

-

Fume hood

Procedure:

-

Sample Preparation: Carefully clean the lichen thalli to remove any debris or substrate. Allow the thalli to air-dry completely.

-

Grinding: Grind the air-dried lichen thalli into a fine powder using a mortar and pestle or a laboratory mill. This increases the surface area for efficient extraction.

-

Extraction: a. Place a known weight of the lichen powder (e.g., 1 gram) into an Erlenmeyer flask. b. Add a sufficient volume of acetone to fully immerse the powder (e.g., 20 mL). c. Seal the flask and gently agitate the mixture at room temperature for 1-2 hours. For more exhaustive extraction, this can be extended or repeated.

-

Filtration: a. Filter the acetone extract through filter paper to separate the lichen debris from the solvent. b. Wash the residue with a small amount of fresh acetone to ensure complete recovery of the extract.

-

Concentration: a. Collect the filtrate in a clean beaker. b. To obtain a concentrated extract, evaporate the acetone under a gentle stream of nitrogen in a fume hood or using a rotary evaporator at a temperature below 40°C.

-

Storage: Store the dried extract in a sealed vial in the dark at a low temperature (e.g., -20°C) to prevent degradation.

Protocol for Spectrophotometric Quantification of Parietin

This protocol outlines the steps for quantifying the concentration of parietin in an extract using a UV-Vis spectrophotometer.

Materials:

-

Parietin extract (dissolved in a suitable solvent like ethanol or acetone)

-

Pure parietin standard (for calibration curve)

-

Ethanol or acetone (spectrophotometric grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions: a. Prepare a stock solution of the pure parietin standard of a known concentration (e.g., 1 mg/mL) in the chosen solvent. b. From the stock solution, prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).

-

Calibration Curve: a. Set the spectrophotometer to the wavelength of maximum absorbance for parietin in the chosen solvent (e.g., 434 nm for blue light absorption).[1] b. Use the pure solvent as a blank to zero the spectrophotometer. c. Measure the absorbance of each standard solution. d. Plot a graph of absorbance versus concentration to create a standard calibration curve. The relationship should be linear (following the Beer-Lambert law).

-

Sample Measurement: a. Dissolve a known weight of the dried lichen extract in a known volume of the solvent. b. Measure the absorbance of the sample solution at the same wavelength used for the calibration curve.

-

Concentration Calculation: a. Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of parietin in the sample solution. b. Based on the initial weight of the lichen and the volume of the solvent used, express the parietin concentration as mg per gram of dry lichen weight.

Protocol for Assessing UV Damage using Chlorophyll Fluorescence

This non-invasive technique measures the photochemical efficiency of PSII and is a sensitive indicator of stress, including UV-induced photoinhibition.

Materials:

-

Lichen thalli (with and without parietin, if comparing)

-

Pulse Amplitude Modulated (PAM) fluorometer

-

Dark adaptation clips

-

UV-B source (if conducting a controlled experiment)

Procedure:

-

Hydration and Dark Adaptation: a. Fully hydrate (B1144303) the lichen thalli by spraying them with distilled water. b. Attach dark adaptation clips to the thalli and allow them to dark-adapt for at least 20-30 minutes. This ensures that all reaction centers of PSII are open.

-

Measurement of Fv/Fm: a. Place the fiber optic of the PAM fluorometer over the dark-adapted lichen sample. b. Measure the minimum fluorescence (Fo) with a weak measuring light. c. Apply a saturating pulse of high-intensity light to measure the maximum fluorescence (Fm). d. The instrument will calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - Fo) / Fm. A healthy, unstressed lichen will typically have an Fv/Fm ratio between 0.6 and 0.8.

-

UV Exposure (for experimental studies): a. Expose the hydrated lichen thalli to a controlled dose of UV-B radiation.

-

Post-Exposure Measurement: a. After UV exposure, repeat the dark adaptation and Fv/Fm measurement. b. A decrease in the Fv/Fm ratio indicates photoinhibition and thus, UV-induced damage. The degree of reduction can be correlated with the UV dose and the parietin content of the lichen.[5]

Visualizing the UV-Induced Signaling Pathway and Experimental Workflows

To better understand the complex processes involved in this compound's photoprotective role, the following diagrams, generated using the Graphviz DOT language, illustrate the proposed signaling pathway and key experimental workflows.

Proposed UV-B Signaling Pathway for this compound Synthesis in the Mycobiont

This diagram outlines a hypothetical signaling cascade initiated by UV-B radiation, leading to the biosynthesis of this compound. This model is adapted from the well-characterized UVR8 pathway in plants, as a homologous system is likely to exist in fungi.[8][9][10]

Caption: A proposed UV-B signaling pathway for this compound synthesis in the lichen mycobiont.

Experimental Workflow for this compound Extraction and Quantification

This diagram illustrates the sequential steps involved in the extraction and quantification of this compound from lichen samples.

Caption: Workflow for the extraction and quantification of this compound from lichen thalli.

Logical Relationship in Photoprotection Assessment

This diagram depicts the logical flow for assessing the photoprotective role of this compound by comparing UV-B treated and untreated lichen samples.

Caption: Logical workflow for assessing the photoprotective effect of this compound.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the crucial ecological role of this compound and its derivatives in protecting lichens from the damaging effects of UV radiation. The quantitative data on UV absorption and induced synthesis, coupled with the direct correlation between pigment concentration and UV tolerance, unequivocally establish these compounds as effective natural sunscreens. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate these fascinating molecules.

Future research should focus on elucidating the precise molecular mechanisms of the UV-B signaling pathway in the lichen mycobiont, moving from the proposed model to a confirmed pathway. High-throughput screening of a wider range of lichen species from diverse UV environments could reveal novel xanthones with superior photoprotective properties. Furthermore, a deeper understanding of the biosynthesis and regulation of these compounds could open avenues for their biotechnological production, offering a sustainable source of natural, broad-spectrum UV-protectants for applications in the pharmaceutical and cosmetic industries. The remarkable resilience of lichens to UV radiation, largely attributable to compounds like this compound, continues to be a rich and promising area for scientific discovery and innovation.

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. mdpi.com [mdpi.com]

- 3. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Is parietin a UV-B or a blue-light screening pigment in the lichen Xanthoria parietina? - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Arabidopsis UVR8 Regulates Ultraviolet-B Signal Transduction and Tolerance and Contains Sequence Similarity to Human Regulator of Chromatin Condensation 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The UVR8 UV-B Photoreceptor: Perception, Signaling and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pharmacological Potential of Xanthorin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthorin and its related compounds, a class of natural products, have garnered significant attention for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, Xanthorrhizol (B41262), Xanthatin (B112334), and their derivatives, focusing on their anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic properties. We present a synthesis of current research, including quantitative data on biological activity, detailed experimental methodologies for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of these promising natural compounds for therapeutic applications.

Introduction to this compound and Related Compounds

The term "this compound" can refer to a specific anthraquinone (B42736) isolated from lichens. However, the broader class of related compounds, including the sesquiterpenoids Xanthorrhizol (from Curcuma xanthorrhiza) and Xanthatin (from Xanthium plants), exhibits a wide array of significant biological effects.[1][2][3] These compounds are characterized by their unique chemical structures which are amenable to modification, allowing for the synthesis of derivatives with potentially enhanced activity and specificity.[4][5][6] This guide will delve into the pharmacological activities of these key compounds, collectively referred to here in the context of the user's query on "this compound and its derivatives."

Anti-Cancer Potential

Xanthatin and Xanthorrhizol have demonstrated notable anti-cancer properties across various cancer cell lines. Their mechanisms of action are multi-faceted, involving the modulation of critical signaling pathways, induction of apoptosis, and inhibition of cell migration.[1][7]

Mechanisms of Action

-

Modulation of Wnt/β-catenin Pathway: Xanthatin has been shown to inhibit the proliferation of murine melanoma B16-F10 cells, a process potentially associated with the activation of the Wnt/β-catenin signaling pathway.[1] It also appears that inactivation of Glycogen Synthase Kinase-3β (GSK-3β) can compromise Xanthatin's cytotoxic effects.[8]

-

Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation and tumorigenesis.[2] Xanthatin has been shown to inhibit the activity of NF-κB in human gastric carcinoma cells.[9] This inhibition suppresses death signals and can be a critical factor in controlling the self-renewal of mammary tumor-initiating cells.[9]

-

Induction of Apoptosis: In ovarian cancer cells, Xanthatin induces apoptosis, confirmed by the loss of mitochondrial membrane potential and the activation of caspase-3 and caspase-9.[7] Similarly, extracts of Xanthoria parietina, which contains the related compound Parietin, mediate apoptosis by activating both extrinsic and intrinsic cell death pathways.[10][11]

-

Targeting Cancer Stem Cells (CSCs): (–)-Xanthatin has shown the ability to target and kill mammospheres derived from human breast cancer MCF-7 cells, which are enriched in breast cancer stem cells.[9] Its killing potential was found to be comparable to salinomycin, a known CSC inhibitor.[9]

Quantitative Data: Anti-Cancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound-related compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ Value | Reference |

| Xanthatin | Rat Glioma C6 | Dose-dependent inhibition (1–15 μM) | [12] |

| Xanthatin | Human Glioma U251 | Dose-dependent inhibition (1–15 μM) | [12] |

| (–)-Xanthatin | MCF-7 Mammospheres | Approx. 25 µM | [9] |

| Parietin | Human Breast Cancer Cells | Strong Antiproliferative Effects | [10][11] |

| Cantharidin (example) | Hep 3B (Hepatocellular) | 2.2 µM | [13] |

| Cantharidin (example) | DU-145 (Prostate) | 19.8 µM | [13] |

Note: Data for specific this compound compounds can be limited; related compounds and examples are included for context.[13][14][15]

Signaling Pathway Visualization

The diagram below illustrates the proposed mechanism of Xanthatin's anti-cancer activity through the modulation of the Wnt/β-catenin and NF-κB signaling pathways.

Caption: Key signaling pathways modulated by Xanthatin in cancer cells.

Anti-Inflammatory Properties

Xanthorrhizol, in particular, has been identified as a potent anti-inflammatory agent. Its activity stems from the ability to suppress key inflammatory mediators and pathways.[2][16]

Mechanisms of Action

The primary anti-inflammatory mechanism involves the inhibition of the NF-κB pathway. This leads to the downstream suppression of pro-inflammatory enzymes and cytokines:[2][17]

-

Enzyme Inhibition: Xanthorrhizol reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[16] This results in decreased production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), respectively.[2]

-

Cytokine Reduction: It significantly lowers the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in activated microglial cells and macrophages.[2][16][18]

Signaling Pathway Visualization

This diagram illustrates the anti-inflammatory mechanism of Xanthorrhizol.

Caption: Inhibition of the NF-κB pathway by Xanthorrhizol.

Antimicrobial Activity

This compound-related compounds have demonstrated broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.

Antibacterial Activity

Xanthorrhizol shows potent activity against Gram-positive bacteria like Streptococcus mutans and Staphylococcus aureus.[19] Its efficacy against Gram-negative bacteria is generally lower but can be significantly enhanced synergistically when combined with an outer membrane permeabilizer like Polymyxin B nonapeptide (PMBN) and other food-grade antimicrobials.[19] Parietin, another related compound, also shows strong antibacterial activity against various strains, including clinical isolates of S. aureus.[10][11]

Antifungal Activity

Xanthatin and its synthesized derivatives are effective against various fungal species.[4][12] Michael-type amino derivatives of Xanthatin have shown promising activity against phytopathogenic fungi such as F. solani and C. mandshurica, in some cases exceeding the efficacy of the parent compound.[5]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound-related compounds against selected microorganisms.

| Compound/Extract | Microorganism | MIC Value (µg/mL) | Reference |

| Xanthoria elegans Extract | S. aureus | 7.5 ± 0.1 | [20] |

| Xanthoria elegans Extract | B. cereus | 6.0 ± 0.1 | [20] |

| C. xanthorrhiza | MRSA | 512 | [21] |

| Xanthatin Derivative (2o) | F. solani (spores) | 64.51 (IC₅₀) | [5] |

| Xanthatin Derivative (2g) | F. solani (spores) | 78.91 (IC₅₀) | [5] |

| Various Plant Extracts | Various Bacteria | 0.6 - 5000 | [22] |

Note: MIC values can vary significantly based on the specific extract, derivative, and testing methodology.[20][23]

Anti-Diabetic Potential

Certain this compound-related compounds, known as xanthones, have been investigated for their anti-diabetic properties. The primary mechanism identified is the inhibition of carbohydrate-hydrolyzing enzymes.[24][25][26]

Mechanism of Action: α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose.[26] By inhibiting this enzyme, compounds can delay carbohydrate digestion and slow the rate of glucose absorption, thereby reducing postprandial hyperglycemia, a key concern in type 2 diabetes.[27][28] Several natural compounds, including xanthones like mangiferin (B1668620), have demonstrated potent α-glucosidase inhibitory activity.[24][29] The ubiquitous lichen triterpenoid (B12794562) zeorin (B1682420) also showed significant α-glucosidase inhibition, with an IC₅₀ value of 100.0 ± 0.3 μM, which was more potent than the standard drug acarbose (B1664774) (IC₅₀ = 700.0 ± 10.4 μM).[29]

Quantitative Data: α-Glucosidase Inhibition

| Compound | Source | IC₅₀ Value (µg/mL) | Reference |

| Acarbose (Control) | - | 117.20 | [30] |

| Various Plant Extracts | Apocynaceae, etc. | 2.33 – 112.02 | [30] |

| Zeorin (Triterpenoid) | Lichens | 100.0 ± 0.3 µM | [29] |

| Quercetin | Bauhinia pulla | 5.41 (20 µM) | [31] |

Experimental Protocols

This section provides generalized methodologies for key in vitro assays discussed in this guide. Researchers should optimize these protocols for their specific experimental conditions.

Protocol: Cell Viability (MTT/MTS Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[32][33]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well. Incubate for 2-4 hours.

-

Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[33]

Protocol: Antimicrobial Susceptibility (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[22][34]

-

Inoculum Preparation: Culture the target microorganism overnight. Adjust the turbidity of the bacterial/fungal suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[34]

Protocol: α-Glucosidase Inhibition Assay

This protocol measures a compound's ability to inhibit the α-glucosidase enzyme.[28][30]

-

Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

-

Phosphate buffer (e.g., 50 mM, pH 6.8).

-

Test compound at various concentrations.

-

α-glucosidase enzyme solution (from Saccharomyces cerevisiae).

-

-

Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation and Measurement: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). Measure the absorbance at 405 nm. The absorbance corresponds to the amount of p-nitrophenol released by enzymatic activity.

-

Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value is the concentration of the compound that inhibits 50% of the enzyme's activity. Acarbose is typically used as a positive control.[28]

General Experimental Workflow

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of a novel pharmacological agent like a this compound derivative.

Caption: A generalized workflow for natural product drug development.

Conclusion

This compound, Xanthatin, Xanthorrhizol, and their synthetic derivatives represent a class of natural products with significant and varied pharmacological potential. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infection, and diabetes underscores their value as lead compounds in drug discovery. The multi-target nature of these molecules, particularly their ability to modulate key signaling pathways like NF-κB and Wnt/β-catenin, makes them compelling candidates for addressing complex diseases. Further research, focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and comprehensive in vivo evaluation, is warranted to fully harness the therapeutic promise of these compounds. This guide provides a foundational framework to support and stimulate such future investigations.

References

- 1. Characterization of xanthatin: anticancer properties and mechanisms of inhibited murine melanoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthorrhizol: a review of its pharmacological activities and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of reduced xanthatin derivatives and in vitro evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro antifungal activity of new Michael-type amino derivatives of xanthatin, a natural sesquiterpene lactone from Xanthium strumarium L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (–)-Xanthatin as a Killer of Human Breast Cancer MCF-7 Mammosphere Cells: A Comparative Study with Salinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiproliferative, Antibacterial and Antifungal Activity of the Lichen Xanthoria parietina and Its Secondary Metabolite Parietin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiproliferative, antibacterial and antifungal activity of the lichen Xanthoria parietina and its secondary metabolite parietin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 15. medic.upm.edu.my [medic.upm.edu.my]

- 16. Antioxidant and antiinflammatory activities of xanthorrhizol in hippocampal neurons and primary cultured microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 18. researchgate.net [researchgate.net]

- 19. Expansion of antibacterial spectrum of xanthorrhizol against Gram-negatives in combination with PMBN and food-grade antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Antidiabetic activity of a xanthone compound, mangiferin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 29. Potential of Lichen Compounds as Antidiabetic Agents with Antioxidative Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 32. In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 34. m.youtube.com [m.youtube.com]

The Role of Xanthorin as a Secondary Metabolite in Dermocybe splendida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthorin, an anthraquinone (B42736) pigment, is a prominent secondary metabolite produced by the fungus Dermocybe splendida. This technical guide provides an in-depth analysis of this compound's role, encompassing its biosynthesis, isolation, characterization, and biological activities. Detailed experimental protocols for the extraction and analysis of this compound are presented, alongside quantitative data on its biological efficacy. Furthermore, this guide visualizes the biosynthetic pathway of this compound, offering a comprehensive resource for researchers and professionals in mycology, natural product chemistry, and drug development.

Introduction

Dermocybe splendida, a member of the Cortinariaceae family, is recognized for its vibrant pigmentation, which is largely attributable to the production of a diverse array of secondary metabolites, particularly anthraquinones. Among these, this compound and its glycosidic derivatives are key constituents, contributing to the characteristic coloration of the fungal fruiting bodies.[1] Secondary metabolites in fungi play crucial roles in ecological interactions, including defense and signaling. The investigation of these compounds, such as this compound, offers significant potential for the discovery of novel bioactive molecules with applications in medicine and biotechnology. This guide focuses on the technical aspects of this compound's role as a secondary metabolite in Dermocybe splendida, providing a foundational resource for its further study and potential exploitation.

Biosynthesis of this compound

The biosynthesis of this compound in Dermocybe splendida follows the polyketide pathway, a major route for the synthesis of aromatic compounds in fungi. This pathway commences with the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the core anthraquinone structure.

Polyketide Synthesis and Cyclization

The initial steps involve the sequential condensation of one acetyl-CoA molecule with seven malonyl-CoA molecules, catalyzed by a polyketide synthase (PKS) enzyme complex. The resulting octaketide chain undergoes intramolecular aldol (B89426) condensations to form the tricyclic aromatic ring system characteristic of anthraquinones.

Post-PKS Modifications

Following the formation of the initial anthraquinone scaffold, a series of enzymatic modifications, including hydroxylation, methylation, and glycosylation, occur to produce the final this compound molecule. In Dermocybe splendida, this compound is predominantly found as this compound-8-O-β-D-gentiobioside, indicating the action of specific glycosyltransferases that attach a gentiobiose sugar moiety to the this compound core.[1]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of this compound from Dermocybe splendida.

Fungal Material

Fresh or lyophilized fruiting bodies of Dermocybe splendida are used as the starting material.

Extraction of Pigments

Objective: To extract the crude pigment mixture containing this compound and its glycosides.

Protocol:

-

Homogenize the fungal material in a suitable solvent (e.g., methanol (B129727) or ethanol) at room temperature.

-

Perform sequential extractions to ensure maximum recovery of the pigments.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude pigment extract.

Purification by Chromatography

Objective: To isolate this compound and its glycosides from the crude extract.

3.3.1. Thin-Layer Chromatography (TLC)

A standardized TLC protocol is essential for the qualitative analysis and separation of pigments from Dermocybe splendida.

Protocol:

-

Stationary Phase: Silica gel plates (e.g., POLYGRAM SIL G/UV254).

-

Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Mobile Phase: A solvent system of toluene:ethyl formate:formic acid (50:49:1 v/v/v) is effective for separating the anthraquinone pigments.

-

Development: Develop the TLC plates in a saturated chamber at room temperature.

-

Visualization: Visualize the separated pigments under UV light and visible light. The Rf values are calculated to identify the different components.

3.3.2. Column Chromatography

For preparative isolation, column chromatography is employed.

Protocol:

-

Stationary Phase: Silica gel or Sephadex LH-20.

-

Elution: A gradient elution system with increasing polarity (e.g., from hexane (B92381) to ethyl acetate (B1210297) to methanol) is used to separate the different pigment fractions.

-

Fraction Collection: Collect the fractions and monitor by TLC to identify those containing the desired this compound compounds.

Structural Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic techniques.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are crucial for determining the chemical structure of this compound and its glycosides. The following table summarizes the expected chemical shifts for the core this compound aglycone.

| Position | 1H δ (ppm) | 13C δ (ppm) |

| H-2 | ~7.2 | ~121.0 |

| H-4 | ~7.6 | ~124.0 |

| H-5 | ~12.1 (s, OH) | ~162.0 |

| H-7 | ~7.8 | ~135.0 |

| 6-CH3 | ~2.5 (s) | ~22.0 |

| 3-OCH3 | ~4.0 (s) | ~56.0 |

3.4.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compounds, confirming their molecular formula.

Biological Activity of this compound

While specific data for this compound from Dermocybe splendida is limited, related compounds from this genus have demonstrated biological activity. The antibacterial potential of anthraquinones is of particular interest.

Antibacterial Activity

The antibacterial activity of this compound and its derivatives can be assessed using the microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol for MIC Determination:

-

Prepare a series of twofold dilutions of the purified this compound compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

-

Incubate the microplates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data on Antibacterial Activity

| Bacterial Strain | Compound | MIC (µg/mL) |

| Staphylococcus aureus | Xanthorrhizol (B41262) | 64[2][3] |

| Pseudomonas aeruginosa | - | Data not available |

Note: Further research is required to determine the specific MIC values for this compound isolated from Dermocybe splendida.

Conclusion

This compound is a significant secondary metabolite in Dermocybe splendida, contributing to its pigmentation and potentially to its ecological fitness. The polyketide pathway governs its biosynthesis, leading to a core anthraquinone structure that is further modified, primarily through glycosylation. The detailed experimental protocols provided in this guide offer a robust framework for the extraction, purification, and characterization of this compound. While preliminary data on related compounds suggest antibacterial potential, further investigation into the specific biological activities and quantitative efficacy of this compound from Dermocybe splendida is warranted. This technical guide serves as a valuable resource to stimulate and support future research in this promising area of natural product science.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The efficacy of the food-grade antimicrobial xanthorrhizol against Staphylococcus aureus is associated with McsL channel expression [frontiersin.org]

- 3. The efficacy of the food-grade antimicrobial xanthorrhizol against Staphylococcus aureus is associated with McsL channel expression - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anticomplementary Activity of Anthraquinones from Polygonum cuspidatum, Including Xanthorin

Audience: Researchers, scientists, and drug development professionals.

Abstract: The complement system is a critical component of innate immunity, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases. Consequently, there is a growing interest in identifying natural compounds that can modulate complement activity. Polygonum cuspidatum, a plant long used in traditional medicine, has been identified as a source of such compounds. This technical guide provides an in-depth analysis of the anticomplementary activity of anthraquinones isolated from Polygonum cuspidatum, with a specific focus on Xanthorin and its more potent counterparts. It summarizes quantitative data, details experimental protocols for assessing anticomplementary effects, and illustrates the relevant biological pathways and experimental workflows.

Introduction to Anticomplementary Agents from Polygonum cuspidatum

Polygonum cuspidatum Sieb. et Zucc. (Polygonaceae) is a well-known medicinal plant that contains a variety of bioactive compounds, including stilbenes (like resveratrol), flavonoids, and anthraquinones.[1][2] While much attention has been given to the anti-inflammatory and antioxidant properties of its extracts, recent research has highlighted the potent anticomplementary activity of its anthraquinone (B42736) constituents.[3][4]

A key study involving activity-directed isolation identified ten anthraquinones from an ethyl acetate (B1210297) fraction of a P. cuspidatum extract.[5] Among these, this compound was confirmed to possess anticomplementary properties.[5] This guide consolidates the findings from this research to serve as a technical resource for further investigation and drug development.

Quantitative Data on Anticomplementary Activity